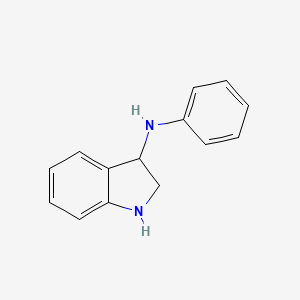

(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine

Description

(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine is a substituted indoline derivative characterized by a partially saturated indole ring (2,3-dihydro-1H-indole) with a phenylamine group attached at the 3-position. The compound’s molecular formula is inferred as C₁₄H₁₄N₂, with a molecular weight of 210.28 g/mol.

Properties

IUPAC Name |

N-phenyl-2,3-dihydro-1H-indol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-6-11(7-3-1)16-14-10-15-13-9-5-4-8-12(13)14/h1-9,14-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDFRGKAYHYQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1H-indol-3-yl)-phenyl-amine typically involves the reduction of the corresponding indole derivatives. One common method is the direct reduction of indoles containing acceptor groups in the indole ring, which activates the ring for reduction . Transition metal-catalyzed reactions and reductive cyclization reactions are also employed in the synthesis of similar compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions are commonly used in the synthesis of this compound from its indole precursors.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include transition metal catalysts, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions typically produce the reduced form of the compound .

Scientific Research Applications

(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential neuroprotective and antioxidant properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1H-indol-3-yl)-phenyl-amine involves its interaction with various molecular targets and pathways. For example, it may exert its effects by modulating specific enzymes or receptors involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Aromaticity vs.

- Substituent Effects : The phenylamine group at C3 may enhance π-π stacking interactions compared to ester or methylamine substituents in analogs .

- Physical State : Dihydroindole derivatives often exist as oils (e.g., (2,3-Dihydro-1H-indol-5-ylmethyl)amine ), whereas 2-oxo derivatives form crystalline solids due to hydrogen bonding .

Spectral and Analytical Data

- NMR and IR : Dihydroindoles exhibit distinct ¹H NMR signals for the saturated C2–C3 bond (δ 3.0–4.0 ppm) and NH groups (δ 5.0–6.0 ppm) . The phenylamine group would show aromatic protons at δ 6.5–7.5 ppm.

- Mass Spectrometry : HRMS data for (2,3-Dihydro-1H-indol-5-ylmethyl)amine ([M+H]⁺ = 149.1067 ) supports the identification of related compounds.

Biological Activity

(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine is an indole derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential neuroprotective, antioxidant, anti-cancer, and anti-inflammatory properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydroindole structure linked to a phenyl amine moiety, which is characteristic of many biologically active indole derivatives. Its molecular formula is CHN, and it exhibits properties conducive to interactions with various biological targets.

The biological activities of this compound are largely attributed to its ability to modulate biochemical pathways involved in oxidative stress and cellular signaling:

- Antioxidant Activity : The compound has demonstrated significant DPPH scavenging activity and inhibition of hydrogen peroxide (HO) induced oxidative stress, indicating its potential as a protective agent against oxidative damage.

- Neuroprotective Effects : Research suggests that the compound may exert neuroprotective effects through modulation of neurotransmitter systems and reduction of neuroinflammation.

Biological Activity Overview

Antiproliferative Activity

A study highlighted the antiproliferative effects of related indole derivatives against various cancer cell lines. For instance, compounds structurally similar to this compound showed GI values indicating effective inhibition of cell proliferation in cancer models . The significance of structural modifications on activity was emphasized, suggesting that small changes can lead to substantial differences in potency.

Neuroprotective Studies

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This was assessed using various assays measuring cell viability and apoptosis markers. The compound's ability to reduce reactive oxygen species (ROS) levels was a key finding supporting its neuroprotective potential.

Anti-inflammatory Effects

Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a possible therapeutic application in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.